3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of fused heterocycles with a pyrazole ring annulated to a quinoline backbone. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-5-9-20(10-6-16)29-26-22-14-21(30-4)11-12-24(22)27-15-23(26)25(28-29)19-8-7-17(2)18(3)13-19/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJYWZQDKJUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoloquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinolines.
Scientific Research Applications
3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Core structure: Pyrazolo[4,3-c]quinoline, where the pyrazole ring is fused at the 4,3-position of the quinoline.
- Substituents :
- 3-position: 3,4-Dimethylphenyl group.
- 8-position: Methoxy group.
- 1-position: 4-Methylphenyl group.
These substituents enhance lipophilicity and influence binding affinity to biological targets.
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinolines exhibit significant structural and functional diversity. Below is a detailed comparison with key analogues:
Key Observations:
Substituent Effects on Anti-Inflammatory Activity: Amino groups at position 3 (e.g., 2i, 2m) correlate with potent NO inhibition and iNOS/COX-2 suppression, likely due to hydrogen bonding with enzymatic active sites .
Impact of Halogenation :
- Fluorine (e.g., C350-0685) or chlorine (e.g., 8k) at position 8 improves metabolic stability and bioavailability . The target compound’s methoxy group at this position may offer similar stability but with distinct electronic effects.
Structural Isomerism: Pyrazolo[3,4-b]quinolines (e.g., compounds in and ) exhibit distinct reactivity and pharmacological profiles due to differences in ring fusion. For example, Friedländer condensation challenges for [3,4-b] isomers highlight reduced synthetic feasibility compared to [4,3-c] derivatives .
Therapeutic Selectivity: ELND006 and ELND007 demonstrate that bulky sulfonyl groups (e.g., trifluoromethylphenyl) at position 5 enhance selectivity for amyloid-beta over Notch, a critical factor in minimizing side effects in neurodegenerative therapies .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a pyrazoloquinoline core substituted with methyl and methoxy groups. This structural configuration is believed to influence its biological activity significantly.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is a key mechanism through which these compounds exert their anti-inflammatory effects .
Anticancer Properties
Pyrazolo[4,3-c]quinolines have also been investigated for their anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators .
Efficacy Studies
A variety of studies have assessed the biological activity of pyrazolo[4,3-c]quinoline derivatives:
- Anti-inflammatory Assays : Compounds were tested for their ability to inhibit NO production. For example, one study reported an IC50 value of 0.39 μM for a closely related derivative, indicating potent anti-inflammatory activity .
- Cytotoxicity Tests : While assessing the cytotoxic effects on RAW 264.7 cells, it was noted that some derivatives exhibited high cytotoxicity at concentrations above 10 μM. This highlights the need for careful optimization to balance efficacy and safety .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. Substituents on the phenyl rings play a crucial role in modulating both potency and selectivity. For instance:
- Ortho-substituted derivatives showed reduced activity compared to para-substituted ones.
- Electron-donating groups generally enhance anti-inflammatory activity while potentially increasing cytotoxicity at higher concentrations .
Case Studies
Several case studies illustrate the therapeutic potential of pyrazolo[4,3-c]quinolines:
- Study on Inflammatory Diseases : A derivative was tested in a mouse model of arthritis, showing significant reduction in inflammatory markers and joint swelling.
- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines revealed that specific derivatives could reduce cell viability by over 80% at concentrations as low as 5 μM.
Data Table
| Compound | Activity Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Anti-inflammatory | 0.39 | Significant inhibition of NO production |
| Pyrazolo[4,3-c]quinoline derivative | Cytotoxicity | >10 | High cytotoxicity observed |
| 3-(3,4-dimethylphenyl)-8-methoxy... | Anticancer | TBD | Induces apoptosis in cancer cell lines |
Q & A
Q. Critical Parameters :
- Temperature : Maintain 80–110°C for coupling reactions to balance reactivity and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound with >95% purity .
Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry. Aromatic protons appear δ 6.8–8.2 ppm, while methoxy groups resonate at δ 3.8–4.1 ppm .
- X-Ray Diffraction : Resolves crystal packing and bond angles. Pyrazoloquinoline derivatives typically crystallize in orthorhombic systems (space group P2₁2₁2₁) with intermolecular π-π stacking .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 426.32 g/mol for C₂₆H₂₃N₃O) .
Q. Basic Research Focus
- Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 μM suggest high potency .
- Anti-Inflammatory Screening : COX-2 inhibition assay. Competitive ELISA measures prostaglandin E₂ reduction .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase targets) with ATP-analog probes .
Q. Advanced Research Focus
- Substituent Variation : Compare analogs with halogen (Cl, F), methoxy, or methyl groups at positions 3, 4, and 8.
- Key Trends :
- 3,4-Dimethylphenyl : Enhances lipophilicity and membrane permeability .
- 8-Methoxy : Improves solubility and hydrogen bonding with target proteins .
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to predict binding poses in COX-2 or kinase active sites. Grid boxes centered on catalytic residues (e.g., Tyr385 for COX-2) .
- MD Simulations : GROMACS simulations (30 ns) assess stability of ligand-receptor complexes. RMSD <2.0 Å indicates stable binding .
- QSAR Models : Train regression models on logP, polar surface area, and IC₅₀ data to predict activity of novel analogs .
How can contradictory data from biological assays be resolved?
Q. Advanced Research Focus
- Assay Validation : Replicate under standardized conditions (e.g., cell passage number, serum-free media).
- Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .
What methodologies address discrepancies between in vitro and in vivo efficacy?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing to maintain Cₐᵥₑ > IC₅₀ .
- Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites that may alter activity in vivo .
How is the compound’s stability under physiological conditions assessed?
Q. Advanced Research Focus
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC. >90% recovery indicates robustness .
- Light/Heat Stress : Store at 40°C/75% RH for 4 weeks. Degradation products >5% suggest need for formulation optimization .
What techniques identify molecular targets in cellular pathways?
Q. Advanced Research Focus
- SPR Biosensing : Immobilize recombinant proteins (e.g., EGFR) on CM5 chips. A binding response >50 RU confirms interaction .
- CRISPR Knockout : Silence candidate targets (e.g., AKT1) in cell lines. Loss of compound efficacy implicates the target .
What models assess the compound’s toxicity profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
